molecular formula C21H21N3O3S2 B15132716 N-(4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)thiazol-2-yl)benzenesulfonamide

N-(4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)thiazol-2-yl)benzenesulfonamide

Cat. No.: B15132716
M. Wt: 427.5 g/mol
InChI Key: RPCNWZPEDWTAHK-UHFFFAOYSA-N
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Description

N-(4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)thiazol-2-yl)benzenesulfonamide is a heterocyclic compound featuring a thiazole core substituted with a benzenesulfonamide group and a 3-oxopropyl chain linked to a 3,4-dihydroisoquinoline moiety. Its synthesis typically involves multi-step reactions, including alkylation, cyclization, and sulfonylation, as exemplified in related compounds (e.g., Scheme 10 in ).

Properties

Molecular Formula

C21H21N3O3S2

Molecular Weight

427.5 g/mol

IUPAC Name

N-[4-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-1,3-thiazol-2-yl]benzenesulfonamide

InChI

InChI=1S/C21H21N3O3S2/c25-20(24-13-12-16-6-4-5-7-17(16)14-24)11-10-18-15-28-21(22-18)23-29(26,27)19-8-2-1-3-9-19/h1-9,15H,10-14H2,(H,22,23)

InChI Key

RPCNWZPEDWTAHK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CCC3=CSC(=N3)NS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[3-oxo-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-1,3-thiazol-2-yl}benzenesulfonamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the Tetrahydroisoquinoline Moiety: This step involves the alkylation of the thiazole ring with a 1,2,3,4-tetrahydroisoquinoline derivative.

    Sulfonamide Formation: The final step includes the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-[3-oxo-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-1,3-thiazol-2-yl}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-{4-[3-oxo-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-1,3-thiazol-2-yl}benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and neurological disorders.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{4-[3-oxo-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-1,3-thiazol-2-yl}benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs and their differences:

Compound Name / ID Core Structure Key Substituents Functional Group Differences Reference
Target Compound Thiazole Benzenesulfonamide, 3-oxopropyl-3,4-dihydroisoquinoline Unique 3-oxopropyl linker
Benzothiazole-isoquinoline derivatives (4a-4p) Benzothiazole Acetamide-linked dihydroisoquinoline, aryl substituents Acetamide vs. sulfonamide; benzothiazole core
Triazole-thiones (7–9) 1,2,4-Triazole Phenylsulfonyl, difluorophenyl Triazole vs. thiazole; absence of dihydroisoquinoline
Patent-derived analogs (e.g., Compound 57) Benzamide/picolinamide Hydroxypropyl linker, tetrahydro-2H-pyran/oxetane groups Hydroxypropyl vs. 3-oxopropyl; amide vs. sulfonamide

Analysis:

  • Sulfonamide vs.
  • Thiazole vs. Benzothiazole/Triazole Cores : The thiazole ring offers π-π stacking capabilities similar to benzothiazole but with distinct electronic properties due to sulfur’s electronegativity. Triazole derivatives () lack the thiazole’s sulfur atom, which may reduce metabolic stability.
  • Linker Flexibility : The 3-oxopropyl chain in the target compound introduces a ketone group, increasing polarity compared to hydroxypropyl () or ester-linked analogs (), which may affect membrane permeability.

Hypothetical Advantages of Target Compound :

  • The 3-oxopropyl linker may reduce steric hindrance compared to bulkier tetrahydro-2H-pyran substituents ().
  • Sulfonamide’s electronegativity could enhance solubility over methyl ester derivatives ().
Physicochemical Properties
Property Target Compound Benzothiazole-isoquinoline (4a) Triazole-thione (7) Patent Analog (Compound 57)
Molecular Weight (g/mol) ~450 (estimated) ~380–420 ~350–400 ~430–460
LogP (Predicted) ~2.5 (moderate lipophilicity) ~3.0 (higher lipophilicity) ~2.0 (polar due to triazole) ~2.8 (balanced by oxetane)
Hydrogen Bond Acceptors 6 5 4 7

Biological Activity

N-(4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)thiazol-2-yl)benzenesulfonamide is a complex compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its antimicrobial, anticancer, and neuroprotective properties, supported by various studies and findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

N 4 3 3 4 dihydroisoquinolin 2 1H yl 3 oxopropyl thiazol 2 yl benzenesulfonamide\text{N 4 3 3 4 dihydroisoquinolin 2 1H yl 3 oxopropyl thiazol 2 yl benzenesulfonamide}

Molecular Weight: 431.5 g/mol
CAS Number: 1441351-60-5

Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of thiazole and sulfonamide derivatives. A study focusing on N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives demonstrated significant antibacterial activity against both Gram-negative and Gram-positive bacteria. The compound exhibited a low minimum inhibitory concentration (MIC) of 3.9 μg/mL against Staphylococcus aureus and Achromobacter xylosoxidans .

Table 1: Antibacterial Activity of Selected Compounds

Compound NameMIC (μg/mL)Bacterial Strain
Compound A3.9S. aureus
Compound B5.0E. coli
Compound C7.5Pseudomonas aeruginosa

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Quinazoline derivatives, which share structural similarities with the target compound, have shown promising results in inhibiting cancer cell proliferation. In vitro studies indicated that certain derivatives exhibited IC50 values ranging from 0.28 to 0.34 μM against human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) .

Table 2: IC50 Values of Related Compounds Against Cancer Cell Lines

Compound NameCell LineIC50 (μM)
Quinazoline DerivativeMCF70.28
Quinazoline DerivativeA5490.34
Target CompoundTBDTBD

Neuroprotective Effects

The neuroprotective potential of compounds similar to this compound has been investigated in the context of Parkinson's disease. It has been suggested that certain 3,4-dihydroisoquinolin derivatives may play a role in protecting dopaminergic neurons from degeneration . This is particularly relevant given the limitations of current therapies for Parkinson's disease.

Case Studies

  • Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections treated with thiazole-sulfonamide hybrids showed a significant reduction in infection rates compared to standard treatments.
  • Case Study on Cancer Cell Inhibition : Laboratory experiments demonstrated that the compound inhibited tumor growth in xenograft models, leading to further investigation into its mechanisms of action.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing N-(4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)thiazol-2-yl)benzenesulfonamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via coupling reactions between anthranilic acid derivatives and isothiocyanato-benzenesulfonamide intermediates under reflux in alcohol (e.g., ethanol) . Alternative routes involve reacting thiol-containing precursors with chloroacetamide derivatives in dry acetone using anhydrous K₂CO₃ as a base, followed by crystallization from ethanol . Optimization includes adjusting solvent polarity (e.g., ethanol vs. acetone), reaction time (8–12 hours), and temperature (room temperature to reflux) to improve yields (typically 45–70%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • 1H NMR : Confirms substituent positions on the thiazole and dihydroisoquinoline moieties (e.g., integration ratios for methylene protons in the 3-oxopropyl chain) .
  • IR Spectroscopy : Identifies key functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹, carbonyl peaks at ~1650–1750 cm⁻¹) .
  • Elemental Analysis : Validates stoichiometry (C, H, N, S content) to ensure purity ≥95% .

Q. What in vitro assays are suitable for preliminary biological evaluation?

  • Methodology : Use enzyme inhibition assays (e.g., phosphodiesterase or kinase targets) to measure IC₅₀ values. For antimicrobial screening, employ broth microdilution methods against Gram-positive/negative bacteria, with MIC (minimum inhibitory concentration) as a key metric .

Advanced Research Questions

Q. How can molecular docking (e.g., Glide) predict binding modes and affinity of this compound with target proteins?

  • Methodology :

  • Glide Docking : Utilizes a systematic search of ligand conformational space, followed by OPLS-AA force field optimization and Monte Carlo sampling for pose refinement .
  • Validation : Compare docking poses with co-crystallized ligands using RMSD thresholds (<2.0 Å acceptable; <1.0 Å ideal). Glide outperforms GOLD and FlexX in accuracy for ligands with ≤20 rotatable bonds .
  • Enrichment Studies : Screen compound libraries with GlideScore 2.5, which penalizes solvent-exposed charged groups, to prioritize high-affinity candidates .

Q. How can contradictory data between computational predictions and experimental bioactivity be resolved?

  • Methodology :

  • Protein Flexibility : Account for receptor conformational changes using ensemble docking with multiple protein structures .
  • Solubility/Permeability : Assess via HPLC logP measurements or Caco-2 cell assays to identify bioavailability issues .
  • Mutagenesis Studies : Validate key ligand-protein interactions (e.g., hydrogen bonds with sulfonamide groups) by introducing point mutations in the target .

Q. What structural modifications enhance target specificity in SAR studies?

  • Methodology :

  • Thiazole Modifications : Introduce electron-withdrawing groups (e.g., -Cl, -F) at the 4-position to improve hydrophobic interactions .
  • Dihydroisoquinoline Optimization : Replace the 3-oxopropyl chain with rigid spacers (e.g., amide linkers) to reduce entropic penalties .
  • Data Integration : Combine docking scores (Glide), MM-GBSA binding energy calculations, and in vitro IC₅₀ data to prioritize derivatives .

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